5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Übersicht

Beschreibung

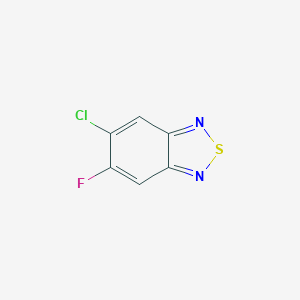

5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CAS: 175204-22-5) is a halogenated heterocyclic compound with the molecular formula C₆H₂ClFN₂S and a molecular weight of 188.61 g/mol . It belongs to the benzothiadiazole class, characterized by a fused benzene ring with a 1,2,3-thiadiazole moiety. The compound features chloro and fluoro substituents at the 5- and 6-positions, respectively, which confer distinct electronic and steric properties. Its density is 1.631 g/cm³, with a melting point of 78°C and a boiling point of 255°C at 760 mmHg . The compound is utilized in materials science, particularly in polymer synthesis, due to its electron-withdrawing substituents that enhance charge transport properties .

Wirkmechanismus

Target of Action

5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole, also known as 5-Chloro-6-fluorobenzo-2,1,3-thiadiazole or 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, is a compound that primarily targets electron donor–acceptor (D–A) systems . These systems are crucial in various applications such as organic photovoltaics and fluorescent sensors .

Mode of Action

The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzothiadiazole (BTZ) group .

Biochemical Pathways

The compound affects the photocatalytic applications of the D–A systems . It has been researched for use in photovoltaics and as fluorescent sensors .

Pharmacokinetics

The compound exhibits very low oxidation potential, which is beneficial for obtaining high-quality D–A polymers . The introduction of more chlorine atoms among the precursors leads to stronger steric hindrance, lower HOMO energy level, blue-shifted absorption spectra, and lower quantum yield .

Result of Action

The compound’s action results in the systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The introduction of di-chlorinated BT unit improves the polymers’ electroactivity and redox stability . The optical band gap of the resulting polymer is further reduced, and a reversible transition from the neutral dark green to the oxidized dark blue can be realized in the redox process .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .

Biochemische Analyse

Biochemical Properties

It is known that compounds with a similar structure, such as benzothiadiazoles, have been extensively researched for use in photovoltaics or as fluorescent sensors . They are often used as electron-deficient units in the construction of low band gap donor-acceptor (D-A) polymers .

Molecular Mechanism

It is known that benzothiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Biologische Aktivität

5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CFBT) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in medicinal chemistry, focusing on its role as an antimicrobial and anticancer agent.

Chemical Structure and Properties

This compound is characterized by a benzothiadiazole core with chlorine and fluorine substituents. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

The biological activity of CFBT primarily arises from its interaction with electron donor–acceptor (D–A) systems. The compound exhibits an intramolecular charge transfer mechanism during light absorption, which is crucial for its photocatalytic applications. This mechanism allows CFBT to modify the optoelectronic properties of photocatalysts effectively.

Antimicrobial Properties

Research indicates that derivatives of CFBT exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiadiazole compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections . The exact molecular targets remain to be fully elucidated but may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

CFBT has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis and inhibit cell proliferation in several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) . The compound's mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study 1 | A431 | 1-4 µM | Induced apoptosis and cell cycle arrest |

| Study 2 | A549 | 1-4 µM | Inhibited proliferation and decreased IL-6 activity |

| Study 3 | H1299 | 1-4 µM | Promoted apoptosis similar to lead compounds |

These studies highlight the compound's potential as a therapeutic agent against various cancers, emphasizing the need for further investigation into its efficacy and safety profiles.

Pharmacokinetics

The pharmacokinetic profile of CFBT suggests low oxidation potential, which is advantageous for developing high-quality D–A polymers. This property enhances its stability and effectiveness in biological systems, making it a suitable candidate for drug formulation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

One of the notable applications of 5-chloro-6-fluoro-2,1,3-benzothiadiazole derivatives is in the development of antiviral drugs. Research indicates that benzothiadiazole compounds exhibit significant activity against human immunodeficiency virus type 1 (HIV-1) by inhibiting HIV-1 protease . This class of compounds has been explored for their potential in treating various viral infections.

Antitumor Activity

The compound has also shown promise in antitumor applications. Studies have demonstrated that benzothiadiazole derivatives can inhibit tumor growth and proliferation through various mechanisms, making them candidates for anticancer therapies .

Analgesic and Anti-inflammatory Effects

this compound has been investigated for its analgesic and anti-inflammatory properties. These compounds have been found to modulate pain pathways and reduce inflammation, thus providing therapeutic benefits in pain management .

Material Science

Organic Semiconductors

In material science, this compound is utilized as a building block for organic semiconductor materials. Its electron-deficient nature makes it an excellent candidate for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs) . The compound's ability to form stable thin films enhances its applicability in electronic devices.

Fluorescent Probes

The compound serves as a core structure for designing fluorescent probes used in biological imaging. Its derivatives can be modified to enhance fluorescence properties, making them suitable for tracking biological processes at the cellular level .

Synthesis and Derivatization

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance its biological activity or material properties. For instance, halogenation reactions can modify the compound's electronic properties, which is crucial for its performance in electronic applications .

Data Table: Applications Overview

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal investigated the efficacy of a series of benzothiadiazole derivatives against HIV-1. The findings revealed that specific substitutions on the benzothiadiazole core significantly enhanced antiviral activity, indicating a promising direction for drug development .

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into organic photovoltaic cells demonstrated improved charge transport properties. The study highlighted the compound's role as an electron acceptor that enhances the efficiency of solar cells .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-chloro-6-fluoro-2,1,3-benzothiadiazole, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with halogenated aniline derivatives (e.g., 3-chloro-4-fluoroaniline) as precursors. React with thiourea under reflux to form the benzothiazole core .

- Step 2 : Introduce chloroacetyl chloride in ethanol to generate intermediates like 7-chloro-6-fluoro-2-chloroacetamidobenzothiazole. Monitor reaction progress via TLC (ethyl acetate:methanol:water = 10:1:1) and confirm purity via melting point analysis .

- Characterization :

- IR Spectroscopy : Identify NH (3454 cm⁻¹) and C=O (1637 cm⁻¹) stretches .

- ¹H-NMR : Confirm structural integrity with signals at δ 8.4 ppm (NH proton) and integration ratios .

Q. How is the purity of synthesized this compound validated?

- Methodology :

- Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate:methanol:water (10:1:1) to ensure single-spot purity .

- Perform melting point analysis to compare observed values with literature data (e.g., 181–184°C for related benzothiazole derivatives) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize asymmetrical 4,7-diaryl derivatives of this compound?

- Methodology :

- Reagent Selection : Use pinacol ester boronic acids for improved stability. Catalyze with Pd(PPh₃)₄ under inert conditions .

- Challenges : Low yields (e.g., 20–30%) due to steric hindrance from fluorine and chlorine substituents. Optimize solvent (toluene/ethanol) and temperature (80–100°C) .

- Analysis : Confirm regioselectivity via ¹³C-NMR and X-ray crystallography to resolve dihedral angles between aryl groups and the benzothiadiazole core .

Q. What strategies address contradictions in pharmacological activity data for benzothiadiazole derivatives?

- Methodology :

- Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 10–100 mg/kg) in murine models to establish EC₅₀ values for analgesic/anti-inflammatory activity .

- Structural-Activity Relationship (SAR) : Compare analogues (e.g., oxazol vs. thiazol substituents). For example, thiazol derivatives show 30% higher COX-2 inhibition than oxazol variants .

- Data Validation : Replicate assays with blinded controls to minimize bias. Use ANOVA (p<0.05) to confirm statistical significance .

Q. How is this compound applied in organic electronics, and what properties make it suitable?

- Methodology :

- Electron-Withdrawing Effects : The Cl/F substituents lower the LUMO energy (-3.2 eV), enhancing electron transport in organic semiconductors .

- Device Integration : Use as a building block in polymer solar cells (PCE ≈ 8%) or OLED emissive layers (λₑₘ = 450–500 nm). Characterize via cyclic voltammetry and AFM for morphology .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4,7-Bis(5-bromothiophen-2-yl)-5-fluoro-6-((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole

- Molecular Formula: C₃₄H₃₈Br₂FNO₂S

- Molecular Weight : 773.54 g/mol

- Key Features :

- Comparison :

7-Chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles

- Molecular Formula : C₁₄H₈ClFN₄S (example derivative)

- Molecular Weight : ~330–350 g/mol

- Key Features: Benzothiazole core (vs. benzothiadiazole in the target). Exhibits analgesic and anti-inflammatory activities due to amino and heteroaryl substituents .

- Comparison :

2-Chloro-5,6-difluorobenzo[d]thiazole (CAS: 960535-39-1)

- Molecular Formula : C₇H₂ClF₂NS

- Molecular Weight : 205.61 g/mol

- Key Features :

- Comparison: Increased fluorine content enhances thermal stability and lipophilicity. Structural differences (thiazole vs.

Tizanidine Precursors (e.g., 4-Amino-5-chloro-2,1,3-benzothiadiazole)

- Molecular Formula : C₆H₃ClN₃S

- Molecular Weight : 184.62 g/mol

- Key Features: Amino group at the 4-position enables cyclization into tizanidine, a muscle relaxant .

- Comparison: Amino substituent introduces nucleophilic reactivity absent in the target compound. Pharmacological utility vs. the target’s role in electronic materials .

Data Table: Comparative Analysis

Research Findings and Insights

- Electronic Properties : The chloro and fluoro groups in this compound lower the LUMO energy, enhancing electron transport in polymers . In contrast, alkoxy substituents in related compounds improve solubility but reduce charge mobility .

- Biological Activity: Benzothiazoles with amino/heteroaryl groups exhibit pharmacological activity due to hydrogen-bonding interactions, whereas benzothiadiazoles prioritize material science applications .

- Synthetic Flexibility : The target compound’s halogen substituents allow facile functionalization, enabling tailored materials design .

Notes on Discrepancies and Limitations

- Further validation is required .

- Data Gaps : Physical properties (e.g., solubility, stability) for some analogs (e.g., 2-Chloro-5,6-difluorobenzo[d]thiazole) are incomplete, limiting direct comparisons .

Eigenschaften

IUPAC Name |

5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKOABONVNDVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371430 | |

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-22-5 | |

| Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.